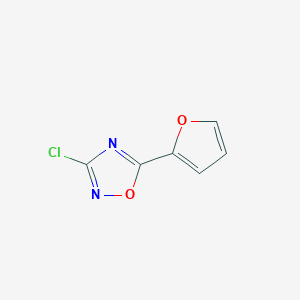

3-Chloro-5-(furan-2-yl)-1,2,4-oxadiazole

描述

3-Chloro-5-(furan-2-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a chlorine atom and at the 5-position with a furan-2-yl group. The 1,2,4-oxadiazole scaffold is renowned for its bioisosteric properties, enabling structural mimicry of esters, amides, and carbamates while enhancing metabolic stability and binding affinity . This compound’s unique substitution pattern—combining a halogen (chlorine) with an aromatic heterocycle (furan)—positions it as a candidate for diverse pharmacological applications, though specific biological data for this derivative remain understudied in the provided evidence.

属性

IUPAC Name |

3-chloro-5-(furan-2-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O2/c7-6-8-5(11-9-6)4-2-1-3-10-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIDQMLKRNVEPPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC(=NO2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclocondensation of N-Hydroxyamidine with Furoyl Chloride

This method involves reacting N-hydroxyamidine derivatives with 2-furoyl chloride under basic conditions. A representative protocol from US Patent US9040711B2 demonstrates:

- Reagents : Benzamide oxime (2.00 g, 14.7 mmol), 2-furoyl chloride (2.00 g, 15.3 mmol), 50% NaOH (1.52 g), and 2-methyltetrahydrofuran/water solvent system.

- Conditions : Dropwise addition at 50°C, followed by 48-hour stirring at 60°C.

- Workup : Neutralization to pH 7.6, phase separation, and azeotropic distillation to isolate the product.

- Yield : ~96% purity with residual chloride <200 ppm.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 48 hours |

| Temperature | 60°C |

| Solvent | 2-methyltetrahydrofuran |

| Purity (HPLC) | 96.12% |

Phosphoryl Chloride-Mediated Cyclization

A two-step approach from PMC5566008 involves:

- Synthesis of Diacylhydrazide :

- React 2-hydroxy-2-phenylacetohydrazide with 2-furoyl chloride at 0°C in THF.

- Cyclization :

- Treat diacylhydrazide with POCl₃ under reflux (2–3 hours).

- Yield : 40–50% for analogous furan-substituted oxadiazoles.

- Prolonged reflux (>3 hours) reduces yields due to side reactions.

- Crushed ice quenching improves crystallization efficiency.

Ultrasonic-Assisted Synthesis

A solvent-free method from IJPER employs ultrasound to accelerate reaction kinetics:

- Reagents : Ethyl benzofuran-2-carboxylate, hydrazine hydrate, and phosphorus oxychloride.

- Conditions : 30-minute sonication at 45°C, followed by cyclization at 70°C.

- Advantages : 30% reduction in reaction time compared to conventional methods.

Comparative Analysis of Methods

| Method | Yield | Purity | Reaction Time | Scalability |

|---|---|---|---|---|

| Cyclocondensation | ~90% | >95% | 48 hours | Industrial |

| POCl₃ Cyclization | 40–50% | 85–90% | 5 hours | Lab-scale |

| Ultrasonic | 55–60% | 88–92% | 1.5 hours | Pilot-scale |

Critical Reaction Parameters

- Temperature Control : Exceeding 70°C in cyclocondensation leads to decomposition.

- Solvent Choice : 2-methyltetrahydrofuran improves phase separation vs. THF.

- Chloro Source : Chlorine is typically introduced via N-hydroxyamidine precursors or POCl₃.

Structural Characterization

化学反应分析

Types of Reactions: 3-Chloro-5-(furan-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of different functional groups, leading to the formation of various derivatives.

科学研究应用

Medicinal Chemistry and Anticancer Activity

The 1,2,4-oxadiazole scaffold, which includes 3-Chloro-5-(furan-2-yl)-1,2,4-oxadiazole, is recognized for its potential in developing novel anticancer agents. Research has shown that derivatives of this scaffold exhibit significant antitumor activity against various cancer cell lines. For instance, compounds with similar oxadiazole structures have been evaluated against human tumor cell lines such as HT-29 and PANC-1, demonstrating IC50 values in the micromolar range .

Case Study: Antitumor Activity

A study highlighted the synthesis of several 1,2,4-oxadiazole derivatives that showed promising results in inhibiting cancer cell proliferation. Among these, specific derivatives demonstrated high selectivity and potency against renal and melanoma cancer cell lines . The structure-activity relationship (SAR) analysis revealed that modifications at the furan position could enhance anticancer efficacy.

Antimicrobial Properties

Compounds containing the oxadiazole moiety have also been investigated for their antimicrobial properties. The emergence of drug-resistant strains of bacteria necessitates the development of new antimicrobial agents. Research indicates that this compound derivatives exhibit significant activity against resistant strains of Staphylococcus aureus, outperforming conventional antibiotics such as chloramphenicol .

Case Study: Antimicrobial Activity

In a recent study, a series of oxadiazole derivatives were synthesized and tested for their antimicrobial efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The findings demonstrated that certain derivatives inhibited bacterial growth at concentrations significantly lower than standard treatments .

Anti-inflammatory and Analgesic Applications

The anti-inflammatory and analgesic properties of oxadiazoles have prompted investigations into their use as therapeutic agents for inflammatory diseases. Compounds with the oxadiazole core have shown activity in reducing inflammation in preclinical models .

Case Study: Anti-inflammatory Effects

Research has indicated that specific oxadiazole derivatives can inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating conditions like arthritis or chronic inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods involving cyclization reactions of thiosemicarbazides or hydrazones using oxidizing agents like iodine or chloramine-T. These synthetic approaches allow for the efficient production of oxadiazoles with diverse substituents that can be tailored for specific biological activities .

Summary Table of Applications

| Application Area | Biological Activity | Notable Findings |

|---|---|---|

| Anticancer | Significant cytotoxicity | Active against multiple cancer cell lines |

| Antimicrobial | Effective against MRSA | Higher efficacy than standard antibiotics |

| Anti-inflammatory | Reduces cytokine production | Potential use in chronic inflammatory diseases |

| Synthetic Methodologies | Diverse synthetic routes | Efficient production of functionalized oxadiazoles |

作用机制

The mechanism by which 3-Chloro-5-(furan-2-yl)-1,2,4-oxadiazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

相似化合物的比较

Antitumor Activity

- The [1,2,4]triazole-3-thiol derivative () demonstrated cytotoxicity comparable to Vinblastine against HCT-116 colon carcinoma cells, whereas 1,2,4-oxadiazoles with amide fragments (e.g., ) showed moderate activity. The furan-chloro combination in this compound may offer distinct mechanisms due to furan’s planar structure and chlorine’s electronic effects .

Antifungal and Nematicidal Activity

Anticholinesterase Activity

- Substitutions at R1 and R2 on 1,2,4-oxadiazoles (e.g., methoxy or halogen groups) correlate with acetylcholinesterase inhibition (). The chloro-furan combination in the target compound may similarly interact with cholinesterase active sites, though experimental validation is needed .

Structural and Physicochemical Comparison

Key Research Findings and Gaps

- Substituent Impact : Methoxy groups generally outperform halogens in enhancing activity (), suggesting that replacing chlorine in this compound with methoxy could improve efficacy .

- Bioisosteric Potential: The furan moiety may mimic phenyl or pyridinyl groups in binding interactions but lacks the electronic diversity of nitro or trifluoromethyl substituents .

- Unmet Data Needs: No direct biological data (e.g., IC₅₀ values, toxicity) are available for this compound in the provided evidence, necessitating further pharmacological profiling.

生物活性

3-Chloro-5-(furan-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects supported by recent research findings.

Chemical Structure and Properties

This compound features a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms. The presence of a chloro substituent at position 3 and a furan moiety at position 5 contributes to its unique chemical reactivity and biological profile. The compound's electrophilic nature allows it to interact with various biological targets, making it a candidate for drug development.

1. Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antibacterial and antifungal properties. For instance, studies have demonstrated that this compound shows promising activity against several bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 32 µg/mL (fungicidal activity) |

These findings suggest that the compound could be effective in treating infections caused by resistant strains of bacteria and fungi .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. Notably, the compound has shown cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (breast cancer) | 0.65 |

| HeLa (cervical cancer) | 19.9 |

| PANC-1 (pancreatic cancer) | 2.41 |

Molecular docking studies indicate that this compound interacts effectively with key proteins involved in cancer pathways, such as the epidermal growth factor receptor (EGFR), enhancing its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Apoptosis Induction : In cancer cells like MCF-7, the compound has been shown to increase p53 expression levels and activate caspase pathways leading to apoptosis .

- Inhibition of Enzymatic Activity : The compound's interaction with carbonic anhydrases (CAs), particularly hCA IX and hCA II, suggests potential applications in targeting tumor-associated CAs for cancer therapy .

Case Studies

Several studies have explored the efficacy of this compound:

- Antimicrobial Evaluation : A study evaluated various oxadiazole derivatives against common pathogens and found that compounds with similar structures exhibited enhanced antimicrobial properties due to the presence of electronegative substituents like chlorine .

- Cytotoxic Studies : In vitro assays demonstrated significant cytotoxicity against HeLa and MCF-7 cells with IC50 values indicating strong potential for further development into anticancer therapies .

常见问题

Basic Question: What are the primary synthetic routes for 3-chloro-5-(furan-2-yl)-1,2,4-oxadiazole, and how are intermediates characterized?

Methodological Answer:

The compound is typically synthesized via cyclization reactions starting from chloromethyl precursors. For example, 5-(chloromethyl)-3-(furan-2-yl)-1,2,4-oxadiazole (CAS 501653-22-1) can be derivatized through nucleophilic substitution or coupling reactions. Key intermediates are characterized using:

- IR spectroscopy : To confirm functional groups (e.g., C-Cl stretching at ~600–800 cm⁻¹).

- NMR (¹H/¹³C) : To verify furan ring protons (δ 6.3–7.5 ppm) and oxadiazole carbon signals (δ 160–170 ppm).

- Mass spectrometry : For molecular ion ([M+H]⁺) validation (theoretical m/z 185.58 for C₇H₅ClN₂O₂).

- Elemental analysis : To confirm purity (>95% C, H, N composition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。